CHPG Sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZZIISUUINJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-CHPG Sodium Salt: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective metabotropic glutamate receptor 5 (mGluR5) agonist, (S)-CHPG sodium salt. It details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, this guide offers detailed experimental protocols for its application in neuroprotection and synaptic plasticity research, alongside visual representations of its signaling pathways and experimental workflows.
Chemical and Physical Properties
(S)-CHPG sodium salt is a water-soluble form of (S)-2-chloro-5-hydroxyphenylglycine, a potent and selective agonist for the mGluR5.[1][2] Its sodium salt form enhances its solubility in aqueous solutions, facilitating its use in a wide range of biological experiments.[1]
| Property | Value | Reference |
| IUPAC Name | sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate | [3] |
| CAS Number | 1303993-73-8 | [2] |
| Molecular Formula | C₈H₇ClNNaO₃ | |
| Molecular Weight | 223.59 g/mol | |
| Purity | Typically >99% (HPLC) | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 50 mM) | |
| Appearance | White to off-white solid | |
| Storage | Store at +4°C under desiccating conditions for up to 12 months. Solutions should be prepared fresh, but can be stored at -20°C for up to one month. |
Mechanism of Action and Signaling Pathways
(S)-CHPG sodium salt selectively activates mGluR5, a G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons in the central nervous system. Unlike the non-selective group I mGluR agonist DHPG, (S)-CHPG shows little to no activity at the mGluR1 subtype.
Activation of mGluR5 by (S)-CHPG initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.
-
DAG , along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
These initial events propagate signals through various downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial in modulating synaptic plasticity, neuronal survival, and other cellular processes.
Figure 1: Simplified signaling pathway of (S)-CHPG sodium salt via mGluR5 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing (S)-CHPG sodium salt.
In Vitro Neuroprotection Assay Against Excitotoxicity
This protocol describes a method to assess the neuroprotective effects of (S)-CHPG sodium salt against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
(S)-CHPG sodium salt
-
Glutamate
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Apoptosis assay kit (e.g., TUNEL or Caspase-3)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Plate dissociated primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture neurons in supplemented Neurobasal medium for 7-10 days to allow for maturation.
-
-
Treatment:
-
Prepare a stock solution of (S)-CHPG sodium salt in sterile, deionized water.
-
Pre-treat the neuronal cultures with varying concentrations of (S)-CHPG sodium salt (e.g., 10 µM, 100 µM, 1 mM) for 30 minutes.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. Include a vehicle control group (no glutamate) and a glutamate-only control group.
-
-
Assessment of Cell Viability (LDH Assay):
-
After 24 hours of glutamate exposure, collect the cell culture supernatant.
-
Quantify the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the control groups.
-
-
Assessment of Apoptosis:
-
Fix the cells with 4% paraformaldehyde.
-
Perform a TUNEL assay or immunocytochemistry for activated Caspase-3 to quantify apoptotic cells, following the manufacturer's protocol.
-
Visualize and quantify the number of apoptotic cells using fluorescence microscopy.
-
Figure 2: Experimental workflow for an in vitro neuroprotection assay.
In Vivo Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)
This protocol outlines a procedure to evaluate the neuroprotective effects of (S)-CHPG sodium salt in a controlled cortical impact (CCI) model of TBI in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device
-
(S)-CHPG sodium salt
-
Saline (vehicle)
-
Suturing materials
-
Behavioral testing apparatus (e.g., Morris water maze, rotarod)
-
Histological stains (e.g., Nissl, Fluoro-Jade)
Procedure:
-
Animal Preparation and TBI Induction:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Induce a moderate TBI using a CCI device with controlled parameters (e.g., 4 mm impactor tip, 2.0 mm deformation depth, 4 m/s velocity).
-
Suture the scalp incision.
-
-
Drug Administration:
-
Thirty minutes prior to TBI induction, administer (S)-CHPG sodium salt (e.g., 250 nM in 5 µL) via intracerebroventricular (ICV) injection. A vehicle control group should receive an equivalent volume of saline.
-
-
Behavioral Assessment:
-
Conduct behavioral tests at various time points post-TBI (e.g., 1, 3, 7, and 14 days) to assess motor and cognitive function.
-
Motor Function: Use the rotarod test to measure motor coordination and balance.
-
Cognitive Function: Use the Morris water maze to assess spatial learning and memory.
-
-
Histological Analysis:
-
At the end of the behavioral assessments, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Cryosection the brains and perform histological staining.
-
Nissl Staining: To determine the lesion volume.
-
Fluoro-Jade Staining: To quantify degenerating neurons.
-
Electrophysiological Recording of NMDA-Induced Depolarizations
This protocol describes how to investigate the potentiation of NMDA-induced depolarizations by (S)-CHPG sodium salt in hippocampal slices.
Materials:
-
Young adult rats (e.g., P21-P30)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
(S)-CHPG sodium salt
-
N-methyl-D-aspartate (NMDA)
Procedure:
-
Hippocampal Slice Preparation:
-
Rapidly decapitate the rat and dissect the brain in ice-cold aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record the membrane potential in current-clamp mode.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply NMDA (e.g., 20 µM) to the slice via the perfusion system and record the resulting depolarization.
-
Wash out the NMDA and allow the membrane potential to return to baseline.
-
Bath-apply (S)-CHPG sodium salt (e.g., 100 µM) for 10-15 minutes.
-
Re-apply NMDA in the presence of (S)-CHPG sodium salt and record the depolarization.
-
Compare the amplitude and duration of the NMDA-induced depolarization before and after the application of (S)-CHPG sodium salt.
-
Conclusion
(S)-CHPG sodium salt is a valuable pharmacological tool for studying the role of mGluR5 in the central nervous system. Its selectivity and water solubility make it suitable for a variety of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers investigating the therapeutic potential of targeting mGluR5 in neurological disorders. As with any experimental work, it is crucial to optimize these protocols for specific research questions and experimental setups.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a widely utilized pharmacological tool for investigating the function of metabotropic glutamate receptors (mGluRs) within the central nervous system (CNS). Initially identified as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), further research has demonstrated its activity at the metabotropic glutamate receptor 1 (mGluR1) as well.[1][2] This dual agonism positions CHPG as a valuable agent for probing the collective roles of Group I mGluRs, which are critically involved in synaptic plasticity, learning, memory, and various neuropathological conditions. This technical guide provides a comprehensive overview of the molecular targets of CHPG, its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.
Primary Molecular Targets: Group I Metabotropic Glutamate Receptors
The primary molecular targets of CHPG in the central nervous system are the Group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5.[1] CHPG acts as an orthosteric agonist, binding to the same site as the endogenous ligand, glutamate. While initially characterized as selective for mGluR5, subsequent studies have shown that CHPG activates both mGluR1 and mGluR5 with similar potency and efficacy. This makes CHPG a non-selective Group I mGluR agonist.
Table 1: Quantitative Data on the Potency and Efficacy of CHPG
| Receptor | Assay | Parameter | Value (µM) | Reference |
| mGluR5b | Calcium Current Inhibition | EC50 | ~60 | |
| mGluR1a | Calcium Current Inhibition | EC50 | ~70 | |
| mGluR1b | Calcium Current Inhibition | EC50 | ~100 | |
| mGluR2 | Calcium Current Inhibition | Activity | No effect at 1000 µM | |
| mGluR4 | Calcium Current Inhibition | Activity | No effect at 1000 µM |
Mechanism of Action and Signaling Pathways
Upon binding to Group I mGluRs, CHPG induces a conformational change in the receptor, leading to the activation of the Gαq/11 signaling cascade. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Furthermore, CHPG-mediated activation of mGluR5 has been shown to modulate other critical signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal for cell survival and neuroprotection.
Below are diagrams illustrating the primary signaling pathway activated by CHPG and a neuroprotective pathway it modulates.
Primary signaling pathway activated by CHPG through Group I mGluRs.
Neuroprotective signaling pathways modulated by CHPG via mGluR5 activation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of CHPG.
In Vitro Electrophysiology: Patch-Clamp Recording
This technique is used to measure changes in ion channel activity in response to CHPG application.
-
Objective: To record CHPG-induced modulation of voltage-gated calcium channels or other ion channels in cultured neurons or brain slices.
-
Methodology:
-
Preparation of Cells: Culture primary neurons on glass coverslips or prepare acute brain slices from rodents. Maintain cells in an appropriate culture medium or artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Place the coverslip or brain slice in a recording chamber on the stage of an upright or inverted microscope. Perfuse the chamber with aCSF.
-
Patch-Clamp: Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance seal (gigaohm seal) with the membrane of a neuron. Establish a whole-cell recording configuration.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV). Apply voltage steps to elicit ion currents. Record baseline currents.
-
CHPG Application: Bath-apply CHPG at various concentrations and record the resulting changes in current amplitude.
-
Washout: Wash out CHPG to observe the reversal of the effect.
-
Data Analysis: Measure the peak current amplitude before, during, and after CHPG application. Calculate the percentage of inhibition or potentiation of the current. Construct a dose-response curve to determine the EC50 of CHPG.
-
Calcium Imaging
This method allows for the visualization of changes in intracellular calcium concentration following CHPG-mediated mGluR activation.
-
Objective: To measure CHPG-induced intracellular calcium transients in cultured cells.
-
Methodology:
-
Cell Preparation: Plate cells (e.g., primary neurons or CHO cells expressing the receptor of interest) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filter sets.
-
Baseline Measurement: Acquire baseline fluorescence images before the application of CHPG.
-
CHPG Application: Add CHPG to the imaging medium at the desired concentration.
-
Image Acquisition: Continuously acquire images to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Measure the fluorescence intensity in regions of interest (individual cells) over time. Calculate the change in fluorescence relative to the baseline to quantify the calcium response.
-
Below is a diagram illustrating a generalized workflow for in vitro experiments using CHPG.
A generalized workflow for in vitro experiments using CHPG.
Conclusion
This compound remains a cornerstone pharmacological tool for probing the function of Group I metabotropic glutamate receptors. Its ability to activate both mGluR1 and mGluR5 provides a means to study the combined effects of this receptor subgroup in the central nervous system. While its dual agonism should be carefully considered in experimental design and data interpretation, its utility in elucidating the complex signaling and physiological roles of these receptors is undeniable. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers employing CHPG in their investigations into CNS function and pathology.
References
An In-depth Technical Guide on the Effects of CHPG Sodium Salt on Long-Term Potentiation (LTP) Induction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). While the role of group I mGluRs in synaptic plasticity is well-established, the specific effects of CHPG on the induction of long-term potentiation (LTP) are nuanced. This document synthesizes the available scientific literature to provide a comprehensive technical overview of CHPG's influence on LTP. Evidence largely points to an indirect or modulatory role for mGluR5 in LTP, with antagonist studies consistently demonstrating that blocking mGluR5 impairs LTP induction[1][2][3]. Direct application of CHPG, however, has been more robustly demonstrated to convert short-term depression into long-term depression (LTD), an effect dependent on protein synthesis[1][2]. The facilitation of LTP is more commonly associated with broader group I mGluR agonists like DHPG. This guide details the experimental protocols used to investigate these phenomena, presents the quantitative data from key studies, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of mGluR5 Modulation on Synaptic Plasticity
The following tables summarize the quantitative data from studies investigating the role of mGluR5 in synaptic plasticity. It is important to note that direct quantitative evidence for CHPG-induced LTP is limited in the reviewed literature; therefore, data from studies using mGluR5 antagonists and other group I agonists are included to provide a comprehensive picture of the receptor's role.
Table 1: Effect of mGluR5 Agonists on Synaptic Plasticity
| Compound | Concentration | Experimental Model | Stimulation Protocol | Key Quantitative Finding | Reference |
| CHPG | 100 µM | Rat Hippocampal CA1 in vitro | Low-Frequency Stimulation (LFS; 1 Hz, 900 pulses) | Converted short-term depression (STD) into persistent LTD. | |
| DHPG | 20 µM | Rat Hippocampal CA1 in vitro | Weak Theta-Burst Stimulation (0.5 TBS) | Increased subsequent LTP to 40 ± 6% above baseline, compared to 19 ± 1% in controls. | |
| DHPG | Not specified | Rat Prelimbic Cortex in vitro | Theta-Burst Stimulation (TBS) | Induced LTP (147 ± 12% of control) when co-applied with TBS, which alone did not induce LTP. |
Table 2: Effect of mGluR5 Antagonists on LTP
| Compound | Concentration | Experimental Model | Stimulation Protocol | Key Quantitative Finding | Reference |
| MPEP | 40 µM | Rat Hippocampal CA1 in vitro | High-Frequency Tetanization (HFT; 100 Hz) | Prevented both the induction and expression of LTP when applied before HFT. | |
| MPEP | 40 µM | Rat Hippocampal CA1 in vitro | High-Frequency Tetanization (HFT; 100 Hz) | Prevented the expression of late-phase LTP when applied after HFT. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are derived from the cited literature.
Protocol 1: Induction of LTD with CHPG in Rat Hippocampal Slices
This protocol is adapted from studies demonstrating CHPG's ability to convert STD to LTD.
-
Slice Preparation:
-
Adult male rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 4.4 KCl, 25 NaHCO₃, 1 NaH₂PO₄, 2 CaCl₂, 2 MgSO₄, and 10 glucose, saturated with 95% O₂ / 5% CO₂.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber at room temperature for at least 90 minutes, perfused with ACSF.
-
-
Electrophysiological Recording:
-
A recording electrode filled with ACSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A bipolar stimulating electrode is positioned to stimulate the Schaffer collateral-commissural pathway.
-
Stable baseline responses are recorded for at least 20 minutes with stimulation every 30 seconds.
-
-
Pharmacological Application and LTD Induction:
-
CHPG (100 µM) is bath-applied for 20 minutes prior to low-frequency stimulation (LFS).
-
LFS, consisting of 900 pulses at 1 Hz, is delivered to the stimulating electrode.
-
Following LFS, the slice is perfused with standard ACSF, and fEPSPs are recorded for at least 90 minutes to assess the persistence of the depression.
-
Protocol 2: Investigation of mGluR5's Role in LTP using Antagonists
This protocol is based on experiments using MPEP to block LTP induction.
-
Slice Preparation and Electrophysiology:
-
Follow steps 1 and 2 as described in Protocol 1.
-
-
Pharmacological Application and LTP Induction:
-
Pre-HFT Application: The mGluR5 antagonist MPEP (40 µM) is bath-applied for 20 minutes before the induction of LTP.
-
LTP Induction: High-frequency tetanization (HFT), typically consisting of one or more trains of 100 pulses at 100 Hz, is delivered to the Schaffer collaterals.
-
Post-HFT Application: In a separate set of experiments, MPEP (40 µM) is applied for 20 minutes immediately after HFT.
-
fEPSPs are recorded for at least 4 hours post-HFT to monitor the induction and maintenance of LTP.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Activation of mGluR5 by an agonist like CHPG initiates a cascade of intracellular events. While CHPG's direct role in LTP induction is complex, the downstream pathways of mGluR5 are known to intersect with those crucial for synaptic plasticity. These pathways often involve the activation of phospholipase C (PLC), protein kinase C (PKC), and can modulate the ERK and Akt signaling pathways, ultimately influencing protein synthesis, which is critical for the late phase of LTP.
Caption: mGluR5 signaling cascade initiated by CHPG.
Experimental Workflows
The logical flow of experiments designed to test the effect of CHPG on synaptic plasticity is critical to understanding the resulting data.
Caption: Workflow for assessing CHPG's effect on synaptic plasticity.
The relationship between NMDA receptor activation and mGluR5 signaling is crucial for many forms of synaptic plasticity. While some forms of LTP are independent of NMDA receptors, the canonical form relies on NMDA receptor activation. mGluR5 activation can modulate NMDA receptor function and is implicated in some forms of NMDA receptor-independent plasticity.
Caption: Relationship between NMDAR and mGluR5 in LTP induction.
Conclusion
The selective mGluR5 agonist CHPG sodium salt has a complex and primarily modulatory role in the induction of long-term potentiation. While antagonists of mGluR5 consistently impair LTP, suggesting that endogenous activation of this receptor is necessary for this form of plasticity, direct application of CHPG is more strongly shown to facilitate LTD. The activation of mGluR5 by CHPG engages intracellular signaling cascades, including the PLC, PKC, ERK, and Akt pathways, which are known to be critical for the protein synthesis-dependent late phases of synaptic plasticity. For professionals in drug development, mGluR5 remains a target of interest for modulating synaptic plasticity, although its effects are context-dependent, varying with the specific patterns of neural activity and the developmental stage of the neural tissue. Further research is required to fully elucidate the conditions under which CHPG might directly facilitate LTP and to harness its therapeutic potential for cognitive enhancement or the treatment of synaptic pathologies.
References
- 1. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of CHPG Sodium Salt: A Technical Guide for Researchers
An In-depth Examination of its Mechanism of Action and Effects in Various Cell Types
Introduction
(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its ability to specifically activate mGluR5 has made it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of the biological activity of CHPG sodium salt across different cell types, with a focus on its neuroprotective and anti-inflammatory effects. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of targeting mGluR5.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating mGluR5. As a Group I mGluR, mGluR5 is coupled to Gq/G11 proteins, and its activation initiates a cascade of intracellular signaling events. The primary downstream pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Subsequent to these initial events, CHPG-mediated mGluR5 activation has been shown to modulate several critical signaling pathways, including:
-
ERK and Akt Pathways: In models of traumatic brain injury (TBI), CHPG has been demonstrated to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt (also known as protein kinase B).[4] These pathways are crucial for promoting cell survival and inhibiting apoptosis. The neuroprotective effects of CHPG in TBI have been shown to be mediated, at least in part, through the activation of these pro-survival signaling cascades.
-
NF-κB Pathway: In microglial cells, CHPG has been found to attenuate sulfur dioxide-induced oxidative stress and inflammation by modulating the TSG-6/NF-κB pathway. This suggests an anti-inflammatory role for CHPG-mediated mGluR5 activation in the context of neuroinflammation.
The following diagram illustrates the key signaling pathways activated by this compound.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound in various cell types and experimental models.
Table 1: In Vitro Neuroprotection and Anti-inflammatory Effects
| Cell Type | Experimental Model | CHPG Concentration | Incubation Time | Observed Effect | Reference |
| Primary Cortical Neurons | Traumatic Brain Injury (TBI) | 1 mM | 30 min pretreatment | Significantly attenuated LDH release and neuronal apoptosis. | |
| BV2 Microglial Cells | SO₂ Derivative-Induced Injury | 10-500 µM | 24 hours | Significantly increased cell viability and decreased LDH release. | |
| BV2 Microglial Cells | SO₂ Derivative-Induced Apoptosis | 0.5 mM | 30 min pretreatment | Protected against apoptosis. | |
| BV2 Microglial Cells | Basal Conditions | 0.5 mM | 30 minutes | Increased the expression of TSG-6 at both mRNA and protein levels. | |
| Rat Cerebrocortical Minislices | High K+-Evoked d-[³H]asp Efflux | EC₅₀ = 7.3 µM | N/A | Potentiated d-[³H]aspartate efflux. |
Table 2: In Vivo Neuroprotective Effects
| Animal Model | Injury Model | CHPG Administration | Dosage | Treatment Duration | Observed Effect | Reference |
| Rat | Traumatic Brain Injury (TBI) | Intralateral ventricle injection | 250 nM | 30 min pretreatment | Reduced lesion volume. | |
| Rat | Traumatic Brain Injury (TBI) | Intralateral ventricle injection | 250 nM | 7 days | Significantly reduced cerebral lesion volume. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Traumatic Brain Injury (TBI) Model and Neuroprotection Assay
This protocol is adapted from studies investigating the neuroprotective effects of CHPG in primary cortical neurons.
a. Primary Cortical Neuron Culture:
-
Dissect cerebral cortices from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 20 minutes at 37°C.
-
Dissociate the cells by gentle trituration in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Plate the cells on poly-L-lysine-coated culture plates at a suitable density.
-
After 4 hours, replace the medium with Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture the neurons for 7-10 days before the experiment.
b. In Vitro TBI Induction:
-
Induce trauma using a cell injury device that creates a rapid, transient stretch injury to the cultured neurons.
-
The extent of injury can be controlled by adjusting the degree of membrane deformation.
c. CHPG Treatment and Assessment of Neuroprotection:
-
Pre-treat the neuronal cultures with 1 mM this compound or vehicle for 30 minutes before inducing TBI.
-
Assess neuronal injury 24 hours after TBI using the Lactate Dehydrogenase (LDH) cytotoxicity assay and an apoptosis assay (e.g., TUNEL staining or caspase-3 activity assay).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This is a colorimetric assay to quantify cell death by measuring the release of LDH from damaged cells.
-
After the experimental treatment, collect the cell culture supernatant.
-
If cells were lysed to determine maximum LDH release, use the cell lysate.
-
Transfer 50 µL of the supernatant or lysate to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control and maximum LDH release wells.
Western Blot Analysis for ERK and Akt Phosphorylation
This protocol details the detection of phosphorylated ERK and Akt as markers of their activation.
a. Cell Lysis and Protein Quantification:
-
After CHPG treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Traumatic Brain Injury (TBI) Model in Rats
This protocol describes a controlled cortical impact (CCI) model of TBI.
-
Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Mount the rat in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Use a pneumatic impactor to deliver a controlled impact to the exposed dura. The severity of the injury can be adjusted by modifying the impact velocity, depth, and dwell time.
-
Suture the scalp and allow the animal to recover.
-
Administer this compound (e.g., 250 nM) via intracerebroventricular injection 30 minutes prior to TBI induction.
-
Assess the lesion volume and neurological deficits at desired time points post-injury.
Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate typical experimental workflows for studying the biological activity of this compound.
Conclusion
This compound is a potent and selective mGluR5 agonist with well-documented neuroprotective and anti-inflammatory properties. Its ability to activate pro-survival signaling pathways such as ERK and Akt, while attenuating inflammatory responses mediated by NF-κB, highlights its therapeutic potential for neurological disorders characterized by excitotoxicity and inflammation, such as traumatic brain injury. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data and detailed experimental protocols to aid in the design and execution of future studies aimed at further exploring the biological activities and therapeutic applications of this compound.
References
Methodological & Application
Application of CHPG Sodium Salt in Models of Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor predominantly expressed in the postsynaptic terminals of neurons in the central nervous system. Activation of mGluR5 has been shown to modulate synaptic plasticity and neuronal excitability. Emerging research has highlighted the neuroprotective potential of CHPG in various models of neurological disorders, including neurodegenerative diseases. This document provides detailed application notes and protocols for the use of CHPG sodium salt in preclinical models of neurodegenerative diseases, with a focus on its mechanism of action and practical experimental procedures.
Mechanism of Action: Neuroprotection via Pro-Survival Signaling
CHPG exerts its neuroprotective effects primarily through the activation of the mGluR5 receptor, which initiates a downstream signaling cascade involving key pro-survival pathways. The binding of CHPG to mGluR5 leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the activation of two critical protein kinase pathways: the Extracellular signal-regulated kinase (ERK) pathway and the Akt (also known as Protein Kinase B) pathway.[1][2][3] The phosphorylation and subsequent activation of ERK and Akt promote cell survival by inhibiting apoptotic processes and enhancing cellular resilience to stressors.[1][2]
// Nodes CHPG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGluR5 [label="mGluR5 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3-Kinase\n(PI3K)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Anti-apoptosis, Cell Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CHPG -> mGluR5 [label=" Binds to & Activates"]; mGluR5 -> PLC [label=" Activates"]; mGluR5 -> PI3K [label=" Activates"]; PLC -> ERK; PI3K -> Akt; ERK -> Neuroprotection; Akt -> Neuroprotection; } caption: "CHPG Neuroprotective Signaling Pathway"
Application in Neurodegenerative Disease Models
CHPG has been investigated in several preclinical models of neurodegeneration and neuronal injury. The following tables summarize the quantitative data from key studies.
In Vitro Models of Neurotoxicity
| Disease Model/Toxin | Cell Type | CHPG Concentration | Treatment Duration | Observed Neuroprotective Effects |
| Traumatic Brain Injury (in vitro) | Primary cortical neurons | 1 mM | 30 minutes pre-injury | Significantly attenuated LDH release and neuronal apoptosis. |
| Amyloid-β (Aβ) Toxicity (Alzheimer's Model) | SH-SY5Y cells | 1-100 µM | Pre-treatment for 2 hours before Aβ | Increased cell viability and reduced apoptosis. |
| MPP+ Toxicity (Parkinson's Model) | SH-SY5Y cells | 10-100 µM | Co-treatment with MPP+ for 24 hours | Attenuated MPP+-induced cell death and mitochondrial dysfunction. |
In Vivo Models of Neurodegeneration
| Disease Model | Animal Model | CHPG Dose & Administration | Treatment Regimen | Observed Neuroprotective Effects |
| Traumatic Brain Injury | Rat | 250 nM (i.c.v. injection) | Single dose 30 minutes pre-injury | Reduced lesion volume and neuronal apoptosis. |
| 6-OHDA-induced Parkinsonism | Rat | 1-6 µg (i.c.v. injection) | Single dose | Inhibited contralateral turning induced by quinpirole. |
| MPTP-induced Parkinsonism | Mouse | 10-20 mg/kg (i.p. injection) | Daily for 7 days post-MPTP | Improved motor function and protected dopaminergic neurons. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
// Nodes Model [label="1. Establish Disease Model\n(e.g., Aβ-treated cells, 6-OHDA rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. This compound Treatment\n(Varying concentrations and durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="3a. Assess Cell Viability/Toxicity\n(LDH Assay, MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="3b. Detect Apoptosis\n(Hoechst Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling [label="3c. Analyze Signaling Pathways\n(Western Blot for p-ERK, p-Akt)", fillcolor="#FBBC05", fontcolor="#202124"]; Behavior [label="3d. Behavioral Assessment (in vivo)\n(e.g., Rotarod, Morris Water Maze)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="4. Data Analysis & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Model -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> Signaling; Treatment -> Behavior; Viability -> Analysis; Apoptosis -> Analysis; Signaling -> Analysis; Behavior -> Analysis; } caption: "General Experimental Workflow"
Protocol 1: In Vitro Neuroprotection Against Amyloid-β (Aβ) Toxicity
This protocol outlines the procedure for assessing the neuroprotective effect of CHPG against Aβ-induced toxicity in a neuronal cell line, such as SH-SY5Y.
1. Preparation of Aβ Oligomers:
-
Dissolve Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film.
-
Store the peptide film at -20°C.
-
To prepare oligomers, resuspend the peptide film in DMSO to a concentration of 5 mM.
-
Dilute to 100 µM in ice-cold serum-free cell culture medium (e.g., F-12 medium).
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
2. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Differentiate the cells using retinoic acid (10 µM) for 5-7 days to induce a neuronal phenotype.
-
Prepare stock solutions of this compound in sterile water or PBS.
-
Pre-treat the differentiated cells with various concentrations of CHPG (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Add the prepared Aβ oligomers to the wells to a final concentration of 10 µM.
-
Incubate the cells for 24-48 hours.
3. Assessment of Neuroprotection:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Hoechst Staining: Stain the cells with Hoechst 33342 to visualize nuclear morphology and identify apoptotic cells (condensed and fragmented nuclei).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plate reader
-
Culture supernatants from the experiment in Protocol 1
Procedure:
-
Carefully transfer 50 µL of culture supernatant from each well of the 96-well cell culture plate to a new 96-well assay plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the assay plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control wells (cells treated with lysis buffer).
Protocol 3: Hoechst Staining for Apoptosis
Materials:
-
Hoechst 33342 stain (10 mg/mL stock in water)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Gently remove the culture medium from the cells grown on coverslips or in a 96-well plate.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the Hoechst 33342 stock solution to a final concentration of 1 µg/mL in PBS.
-
Add the Hoechst staining solution to the cells and incubate for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with a drop of mounting medium or add PBS to the wells.
-
Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained, while healthy nuclei will be larger and diffusely stained.
Protocol 4: Western Blot for p-ERK and p-Akt
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells or homogenized brain tissue in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and p-Akt (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and total Akt to normalize the data.
Conclusion
This compound demonstrates significant neuroprotective potential in various preclinical models of neurodegenerative diseases and neuronal injury. Its mechanism of action, centered on the activation of the mGluR5-ERK/Akt signaling pathway, presents a promising therapeutic target. The protocols provided herein offer a framework for researchers to investigate the efficacy of CHPG and other mGluR5 agonists in their specific models of interest. Further research is warranted to fully elucidate the therapeutic window and long-term effects of CHPG in chronic neurodegenerative conditions.
References
- 1. Neuroprotective effects of a triple GLP-1/GIP/glucagon receptor agonist in the APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: High-Throughput Screening Assays Utilizing CHPG Sodium Salt for mGluR5 Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR), is a pivotal target in contemporary drug discovery, implicated in a spectrum of neurological and psychiatric disorders. The development of robust high-throughput screening (HTS) assays is paramount for the identification and characterization of novel mGluR5 modulators. (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG), and its readily water-soluble sodium salt, is a selective agonist of mGluR5.[1][2][3] While some studies suggest potential activity at mGluR1, it is widely utilized as a pharmacological tool to probe mGluR5 function.[4] These application notes provide detailed protocols for the implementation of CHPG sodium salt in HTS assays to identify novel therapeutic agents targeting the mGluR5 receptor.
Mechanism of Action and Signaling Pathways
This compound selectively binds to and activates mGluR5, which is canonically coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5] This activation initiates a well-defined signaling cascade, beginning with the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), a transient flux that can be readily detected in HTS formats.
Downstream of this primary signaling event, mGluR5 activation by CHPG has been demonstrated to modulate other crucial intracellular pathways, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways, both of which are central to cell survival and neuroprotection.
Signaling Pathway Diagrams
Caption: Canonical mGluR5 signaling cascade initiated by CHPG.
Caption: Downstream ERK and Akt activation by mGluR5.
Quantitative Data Presentation
The potency of this compound in activating mGluR5 can be quantified by its half-maximal effective concentration (EC50). This value can vary depending on the cell line, receptor expression levels, and the specific assay format employed.
| Compound | Target | Assay Type | Cell Line | Reported EC50 (µM) | Reference |
| CHPG | mGluR5a | Calcium Mobilization | CHO | 750 | |
| CHPG | mGluR5b | Calcium Current Inhibition | Rat SCG Neurons | ~60 |
Experimental Protocols
High-Throughput Calcium Mobilization Assay
This protocol describes a homogenous, fluorescence-based assay for measuring intracellular calcium mobilization in response to mGluR5 activation by this compound, suitable for a 384-well plate format using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cell Line: HEK293 cells stably expressing human mGluR5 (or other suitable host cells).
-
This compound: Stock solution prepared in assay buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or equivalent.
-
Probenecid: (if required by the chosen dye) to inhibit dye extrusion.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Black-walled, clear-bottom 384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Group I Metabotropic Glutamate Receptors by MAPK/ERK in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design considerations for CHPG sodium salt behavioral studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental design considerations and protocols for conducting behavioral studies using CHPG sodium salt, a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).
Introduction to this compound
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective and water-soluble agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons.[1][2] Activation of mGluR5 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, and addiction.[3][4] CHPG has been shown to be active in vivo and can potentiate NMDA receptor-mediated responses. Its selectivity for mGluR5 over mGluR1 makes it a valuable tool for elucidating the specific roles of this receptor subtype in complex behaviors.
Mechanism of Action: mGluR5 Signaling Pathway
Activation of mGluR5 by CHPG initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the modulation of various downstream effectors, including ion channels and other signaling proteins, ultimately influencing neuronal excitability and synaptic plasticity.
General Experimental Workflow
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water and DMSO. For in vivo studies, sterile saline (0.9% sodium chloride) is the recommended vehicle.
-
Determine the required concentration and volume: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve in vehicle: Dissolve the powder in a sterile, physiological saline solution. Gentle warming or vortexing can aid dissolution. Ensure the final solution is clear and free of particulates. For a stock solution, this compound is soluble in water up to 50 mM.
-
Sterilization: If not prepared from sterile components under aseptic conditions, the final solution should be filter-sterilized through a 0.22 µm syringe filter.
-
Storage: Prepare fresh solutions on the day of the experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to one month. Before use, thaw the solution and bring it to room temperature.
Anxiety-Related Behavior: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Methodology
-
Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.
-
Animal Subjects: Adult male mice (e.g., C57BL/6J) are commonly used. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. A range of doses (e.g., 0.75, 1.5, 3, 6, and 12 mg/kg) can be evaluated.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the video for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] * 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] * 100.
-
Total distance traveled can also be measured as an indicator of general locomotor activity.
-
Data Presentation
Illustrative data based on expected anxiolytic-like effects of an mGluR5 agonist.
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 25.3 ± 2.1 | 30.1 ± 2.5 | 1550 ± 85 |
| This compound | 1.5 | 35.8 ± 3.0 | 38.5 ± 3.2 | 1580 ± 90 |
| This compound | 3.0 | 45.2 ± 3.5 | 46.7 ± 3.8 | 1610 ± 95 |
| This compound | 6.0 | 38.1 ± 3.1 | 40.2 ± 3.4 | 1595 ± 88 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are for illustrative purposes.
Locomotor Activity: Open Field Test (OFT)
The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment.
Methodology
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Animal Subjects: Adult male mice. Acclimate animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle (i.p.) 30 minutes before placing the animal in the open field.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a 10-30 minute session.
-
Record the session with an overhead video camera and use an automated tracking system for analysis.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average speed.
-
Exploratory Behavior: Number of line crossings.
-
Anxiety-like Behavior: Time spent in the center zone, latency to enter the center zone.
-
Data Presentation
Illustrative data showing a potential biphasic effect on locomotor activity.
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | Time in Center (s, Mean ± SEM) |
| Vehicle | - | 2500 ± 150 | 45 ± 5 |
| This compound | 1.5 | 2800 ± 180 | 60 ± 7 |
| This compound | 3.0 | 3200 ± 200 | 75 ± 8** |
| This compound | 6.0 | 2700 ± 160 | 65 ± 6* |
| This compound | 12.0 | 2100 ± 140 | 50 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are for illustrative purposes.
Learning and Memory: Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.
Methodology
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Animal Subjects: Adult male mice.
-
Drug Administration: this compound or vehicle is administered (i.p.) 30 minutes before the first trial of each day.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.
-
-
-
Data Analysis:
-
Acquisition: Escape latency (time to find the platform), path length, and swimming speed.
-
Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform location crossings.
-
Data Presentation
Illustrative data suggesting an enhancement of spatial learning.
Acquisition Phase: Escape Latency
| Day | Vehicle (s, Mean ± SEM) | CHPG (3.0 mg/kg, i.p.) (s, Mean ± SEM) |
| 1 | 55.2 ± 3.1 | 50.1 ± 2.8 |
| 2 | 42.5 ± 2.5 | 35.4 ± 2.2* |
| 3 | 30.1 ± 1.9 | 22.8 ± 1.5 |
| 4 | 20.8 ± 1.3 | 15.2 ± 1.1 |
| 5 | 15.3 ± 1.0 | 10.5 ± 0.8** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are for illustrative purposes.
Probe Trial
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Target Quadrant (Mean ± SEM) |
| Vehicle | - | 35.6 ± 2.9 |
| This compound | 3.0 | 48.2 ± 3.5* |
*p < 0.05 compared to vehicle. Data are for illustrative purposes.
Conclusion
This compound is a powerful tool for investigating the role of mGluR5 in various behavioral paradigms. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible studies. Careful consideration of experimental design, including dose-selection, animal handling, and appropriate data analysis, is crucial for obtaining meaningful results. The provided illustrative data tables serve as a guide for data presentation and highlight the potential effects of mGluR5 activation in assays of anxiety, locomotor activity, and learning and memory.
References
Application Notes and Protocols for CHPG Sodium Salt in G-Protein Coupled Receptor Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) belonging to group I mGluRs.[1][2] Activation of mGluR5 is coupled to the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, making calcium mobilization a key indicator of receptor activation.[3][4] The subsequent metabolism of IP₃ results in the accumulation of inositol monophosphate (IP1), which can be measured as a stable marker of Gq-coupled receptor activity.
CHPG has been instrumental in elucidating the role of mGluR5 in various physiological and pathological processes. Studies have shown its involvement in neuronal signaling, neuroprotection, and oligodendrocyte differentiation. The activation of mGluR5 by CHPG has been linked to downstream signaling pathways, including the activation of the ERK and Akt pathways. While primarily selective for mGluR5, some studies suggest that at higher concentrations, CHPG may also activate mGluR1.
These application notes provide detailed protocols for utilizing CHPG sodium salt to study mGluR5 activation through two primary methods: inositol phosphate (IP1) accumulation assays and intracellular calcium mobilization assays.
Data Presentation
The following tables summarize the pharmacological properties of CHPG in activating mGluR5, providing a reference for experimental design.
Table 1: Pharmacological Profile of CHPG at mGluR5
| Parameter | Value | Cell System | Assay Type | Reference |
| EC₅₀ | ~60 µM | Rat Superior Cervical Ganglion (SCG) neurons expressing mGluR5b | Calcium Current Inhibition | |
| EC₅₀ | Not specified, but effective at 500 µM | Neonatal rat cultured dorsal root ganglia neurones | Intracellular Calcium Mobilization |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Cascade
The activation of mGluR5 by CHPG initiates a well-defined signaling pathway culminating in the release of intracellular calcium and the production of inositol phosphates.
Caption: The mGluR5 signaling cascade leading to IP1 accumulation and calcium mobilization.
Experimental Workflow: Inositol Phosphate (IP1) Accumulation Assay
This workflow outlines the key steps for quantifying mGluR5 activation using the HTRF IP-One assay.
Caption: Workflow for a typical HTRF-based IP1 accumulation assay.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This workflow details the procedure for measuring CHPG-induced calcium flux using a fluorescent indicator.
Caption: Workflow for a fluorescence-based intracellular calcium mobilization assay.
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol is adapted from the principles of the HTRF IP-One Gq assay and is suitable for a 384-well format.
Materials:
-
mGluR5-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
White, low-volume 384-well plates
-
This compound
-
IP-One Gq HTRF Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer)
-
Phosphate-Buffered Saline (PBS)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend mGluR5-expressing cells in culture medium.
-
Seed 15,000-20,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Standard Preparation:
-
Prepare a stock solution of this compound in stimulation buffer.
-
Perform serial dilutions of CHPG to create a dose-response range (e.g., 1 µM to 3 mM).
-
Prepare a standard curve of IP1 using the provided standard and stimulation buffer.
-
-
Cell Stimulation:
-
On the day of the assay, gently remove the culture medium from the wells.
-
Add stimulation buffer containing 50 mM LiCl to each well to inhibit IP1 degradation.
-
Add the prepared CHPG dilutions or IP1 standards to the appropriate wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Detection:
-
Prepare the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) in lysis buffer according to the manufacturer's instructions.
-
Add the detection reagents to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 620 nm (Cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the CHPG concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based calcium mobilization assay using Fluo-4 AM in a 96-well format.
Materials:
-
mGluR5-expressing cells
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
This compound
-
Fluo-4 AM
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed mGluR5-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will form a confluent monolayer overnight (e.g., 30,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution:
-
Reconstitute Fluo-4 AM in DMSO to a stock concentration of 1-5 mM.
-
For each well, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in assay buffer.
-
Add Pluronic F-127 to the diluted Fluo-4 AM solution to a final concentration of 0.02-0.04% to aid in dye dispersal.
-
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in assay buffer.
-
Perform serial dilutions to create a dose-response range.
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into a fluorescence plate reader equipped with an injector.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Inject the prepared CHPG dilutions into the wells and immediately begin kinetic fluorescence readings for 1-3 minutes.
-
-
Data Analysis:
-
Analyze the kinetic data by calculating the peak fluorescence response minus the baseline fluorescence for each well.
-
Plot the change in fluorescence against the log of the CHPG concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.
-
References
Best Practices for Applying CHPG Sodium Salt in Brain Slice Preparations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] mGluR5 is implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.[1] As a water-soluble compound, CHPG sodium salt is a valuable tool for investigating the role of mGluR5 in neuronal function. These application notes provide detailed protocols for the use of this compound in brain slice preparations, with a focus on electrophysiological studies.
Mechanism of Action
CHPG selectively activates mGluR5, which is coupled to the Gq/11 G-protein. Activation of this receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, can modulate the activity of various ion channels and signaling pathways, ultimately influencing neuronal excitability and synaptic transmission. Downstream signaling can also involve the activation of the ERK and Akt pathways.
CHPG [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGluR5 [label="mGluR5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_Akt [label="ERK / Akt\nPathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Effects [label="Modulation of\nNeuronal Excitability\n& Synaptic Plasticity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
CHPG -> mGluR5 [label="activates"]; mGluR5 -> Gq11 [label="activates"]; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor on"]; ER -> Ca2_release; DAG -> PKC [label="activates"]; Ca2_release -> Neuronal_Effects; PKC -> Neuronal_Effects; mGluR5 -> ERK_Akt [style=dashed]; ERK_Akt -> Neuronal_Effects [style=dashed]; }
Figure 1: Simplified signaling pathway of mGluR5 activation by CHPG.Data Presentation
The following tables summarize the quantitative effects of CHPG application on neuronal properties as reported in patch-clamp recording studies.
Table 1: Effects of CHPG on Intrinsic Neuronal Properties
| Parameter | CHPG Concentration | Cell Type | Effect |
| Induced Inward Current | 1 mM | Fast-Spiking Interneurons | 103 ± 9 pA |
| 1 mM | Regular-Spiking Pyramidal Neurons | 9 ± 3 pA | |
| Membrane Potential | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Depolarization from -61 ± 1 mV to -57 ± 1 mV |
| Input Resistance | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Increase to 112 ± 3% of baseline |
| Spike Number | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Increase to 186 ± 12% of baseline |
| First Interspike Interval | 500 µM | Layer 5 Infralimbic Pyramidal Neurons | Decrease to 67 ± 4% of baseline |
Data sourced from BenchChem Application Notes.
Table 2: CHPG in Long-Term Depression (LTD) Induction
| Parameter | CHPG Concentration | Brain Region | Experimental Condition | Result |
| Synaptic Transmission | 1 mM | CA1 region of adult rat hippocampal slices | In "normal" (1 mM Mg²⁺) medium | Small LTD (13 ± 3%) |
| 1 mM | CA1 region of adult rat hippocampal slices | Mg²⁺-free perfusate | Enhanced LTD (35 ± 3%) | |
| 1 mM | CA1 region of adult rat hippocampal slices | In the presence of picrotoxin | Enhanced LTD (29 ± 2%) |
Data sourced from a study on DHPG-induced LTD, which also tested CHPG.
Experimental Protocols
Preparation of Solutions
a. Artificial Cerebrospinal Fluid (aCSF)
Accurate composition and preparation of aCSF are critical for maintaining brain slice viability. It is recommended to prepare stock solutions and fresh aCSF on the day of the experiment. All aCSF solutions must be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-30 minutes before use to ensure proper oxygenation and a stable pH of 7.3-7.4.
Table 3: Composition of aCSF Solutions
| Compound | Cutting aCSF (mM) | Recording aCSF (mM) | Holding aCSF (mM) |
| NMDG | 92 | - | - |
| NaCl | - | 124-1250 | 92-1150 |
| KCl | 2.5 | 2.5-25 | 2.5-25 |
| NaH₂PO₄ | 1.25 | 1.2-12.3 | 1.23-12.3 |
| NaHCO₃ | 30 | 24-26 | 26-30 |
| HEPES | 20 | 5 | 20 |
| Glucose | 25 | 12.5-125 | 25-100 |
| Thiourea | 2 | - | 2 |
| Na-ascorbate | 5 | - | 5 |
| Na-pyruvate | 3 | - | 3 |
| CaCl₂ | 0.5 | 2-20 | 2-20 |
| MgSO₄ | 10 | 2-20 | 2-20 |
Compositions are derived from multiple sources. Adjust as needed for specific experimental requirements.
b. This compound Stock Solution
This compound is soluble in water. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in deionized water.
-
Preparation: Dissolve the required amount of this compound in deionized water. For example, to make a 50 mM stock solution, dissolve 11.18 mg in 1 mL of water.
-
Storage: Prepare solutions on the day of the experiment if possible. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month. Before use, thaw the aliquot and ensure that no precipitate is present.
Acute Brain Slice Preparation
The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhancing neuronal preservation and slice viability, especially for adult animals.
Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Anesthetize [label="Anesthetize Animal", fillcolor="#F1F3F4", fontcolor="#202124"]; Perfuse [label="Transcardial Perfusion\n(ice-cold NMDG aCSF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissect [label="Rapidly Dissect Brain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slice [label="Vibratome Slicing\n(250-350 µm)\nin ice-cold NMDG aCSF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recover1 [label="Initial Recovery\n(NMDG aCSF, 32-34°C, 10-15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Recover2 [label="Holding\n(Holding aCSF, Room Temp, ≥1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; Record [label="Transfer to Recording Chamber", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Ready for Electrophysiology", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Anesthetize; Anesthetize -> Perfuse; Perfuse -> Dissect; Dissect -> Slice; Slice -> Recover1; Recover1 -> Recover2; Recover2 -> Record; Record -> End; }
Figure 2: Workflow for acute brain slice preparation.Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated NMDG cutting solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated NMDG cutting solution.
-
Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with carbogenated holding aCSF at room temperature for at least 1 hour before starting experiments.
Whole-Cell Patch-Clamp Recording and CHPG Application
Protocol:
-
Place a brain slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron and establish a Giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration and allow the cell to stabilize for 5-10 minutes.
-
Record baseline neuronal activity.
-
Dilute the this compound stock solution to the final desired concentration in the recording aCSF immediately before application.
-
Apply CHPG to the slice by bath application, perfusing the recording chamber with the CHPG-containing aCSF.
-
Monitor and record the changes in neuronal properties during and after CHPG application.
Best Practices and Considerations
-
Concentration: The effective concentration of CHPG can vary depending on the cell type and the specific effect being investigated. Concentrations ranging from 500 µM to 1 mM have been used to study effects on intrinsic neuronal properties, while lower concentrations may be sufficient for other applications. A concentration-response curve should be determined for each new experimental paradigm.
-
Application Time: The duration of CHPG application will depend on the desired outcome. For inducing long-term effects like LTD, a 10-minute application has been shown to be effective. For studying acute effects on neuronal excitability, shorter application times may be sufficient.
-
Controls: Appropriate controls are essential for interpreting the results. This includes recording from cells before and after CHPG application, as well as using vehicle controls. To confirm the specificity of the observed effects, co-application with a selective mGluR5 antagonist, such as MPEP, can be performed.
-
Slice Health: The quality of the brain slice preparation is paramount for obtaining reliable and reproducible data. Visually inspect the slices for healthy, translucent tissue and discard any that appear unhealthy.
-
Temperature: Maintain the temperature of the recording chamber at a physiological level (e.g., 32-34°C) for optimal neuronal activity, unless the experimental design requires otherwise.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of mGluR5 in brain function.
References
Troubleshooting & Optimization
Addressing inconsistent experimental results with different batches of CHPG
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of inconsistent experimental results arising from different batches of (S)-2-Chloro-5-hydroxyphenylglycine (CHPG). By providing clear troubleshooting guidance and detailed protocols, we aim to help you achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our experimental outcomes after switching to a new batch of CHPG. What are the likely causes?
A1: Inconsistent results between different batches of CHPG can stem from several factors. The most common culprits are variations in the purity and quality of the compound. It is crucial to scrutinize the Certificate of Analysis (CoA) for each batch, paying close attention to chemical and enantiomeric purity.[1] Other potential causes include improper storage and handling, degradation of the compound, and issues with solution preparation.[2][3][4]
Q2: What are the critical quality control parameters to consider when evaluating a new batch of CHPG?
A2: When comparing different batches of CHPG, a thorough evaluation of the CoA is the first critical step.[1] Key parameters to compare between suppliers or batches include:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended.
-
Enantiomeric Purity: As (S)-CHPG is the active enantiomer, its purity should be high (≥99%). The presence of the (R)-enantiomer can affect biological activity.
-
Identification: Confirmation of the compound's structure via methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be consistent with the reference spectra.
-
Appearance: The compound should be a white to off-white solid. A significant color variation, such as a light yellow solid, might indicate impurities.
-
Solubility: The CoA should specify the solubility. CHPG is typically soluble in 1M NaOH.
Q3: How should I properly prepare and store CHPG stock solutions to ensure consistency?
A3: Proper preparation and storage of CHPG solutions are critical for experimental reproducibility.
-
Preparation: It is highly recommended to prepare solutions fresh for each experiment. For stock solutions, dissolve CHPG in sterile, deionized water or a suitable buffer. To aid solubility, gentle warming or the addition of a small amount of 1M NaOH may be necessary. For compounds with low aqueous solubility, a co-solvent like DMSO can be used for the stock solution, ensuring the final concentration in the assay is low (<0.1%) and does not affect the experimental outcome.
-
Storage: If storage is unavoidable, aliquot stock solutions into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles. Avoid storing solutions in basic buffers (pH > 7.5) for extended periods to prevent racemization.
Q4: My CHPG solution is cloudy or has a precipitate. What should I do?
A4: Precipitation can occur if the concentration of CHPG exceeds its solubility limit in the chosen solvent or buffer, if the temperature is too low, or if the pH is not optimal. To address this:
-
Gentle Warming: Warm the solution in a water bath.
-
Sonication: Use sonication to aid dissolution.
-
pH Adjustment: For aqueous solutions, carefully add a small amount of 1M NaOH dropwise to increase the pH and improve solubility.
-
Stock Solution Strategy: Prepare a concentrated stock solution in a solvent where CHPG is highly soluble (e.g., 1.1 equivalents of NaOH or DMSO) and then dilute it into your final physiological buffer.
Q5: What are the primary signaling pathways activated by CHPG, and how can I verify its activity in my experiments?
A5: CHPG is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). Its activation of mGluR5 primarily engages the Gαq-protein signal transduction pathway, leading to the activation of phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium. Downstream of this, CHPG has been shown to activate the ERK and Akt signaling pathways. You can verify its activity by performing a Western blot to assess the phosphorylation of ERK1/2 or by conducting a calcium imaging assay to measure changes in intracellular calcium levels.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to inconsistent CHPG activity.
Logical Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting inconsistent CHPG results.
Data Presentation
Table 1: Recommended Quality Control Parameters for (S)-CHPG
| Parameter | Recommended Acceptance Criteria | Method of Analysis |
| Chemical Purity | ≥ 98% | HPLC |
| Enantiomeric Purity | ≥ 99% (S)-enantiomer | Chiral HPLC |
| Identification | Conforms to reference spectra | ¹H NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in 1 eq. NaOH | Solubility Test |
Data synthesized from BenchChem's guide to assessing (S)-CHPG quality.
Table 2: Storage Conditions for CHPG
| Form | Storage Temperature | Duration |
| Solid | Room Temperature | As per manufacturer's recommendation |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months |
Data compiled from various technical support documents.
Experimental Protocols
Protocol 1: HPLC Analysis for Chemical Purity of (S)-CHPG
This protocol outlines a method to independently verify the chemical purity of a commercial batch of (S)-CHPG.
Objective: To quantify the purity of (S)-CHPG and detect any related impurities.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
(S)-CHPG reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the (S)-CHPG reference standard in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL.
-
Prepare the (S)-CHPG sample from the commercial batch at the same concentration as the working standard (0.1 mg/mL).
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Determine the area percent of the main peak in the sample chromatogram to calculate the purity.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Protocol 2: ERK Phosphorylation Assay by Western Blot
This protocol details the steps to assess the phosphorylation of ERK1/2 in response to CHPG treatment, a key downstream signaling event.
Materials:
-
Cell culture plates and appropriate media
-
CHPG stock solution
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
CHPG Treatment: Treat cells with the desired concentration of CHPG for the determined incubation time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer and incubate on ice for 10-15 minutes. Collect the lysate.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply the chemiluminescent substrate to visualize bands.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Visualizations
CHPG Signaling Pathway
Caption: Signaling cascade initiated by CHPG binding to mGluR5.
Experimental Workflow for CHPG Functional Validation
Caption: Workflow for validating the biological activity of a new CHPG batch.
References
Technical Support Center: (S)-3-Chloro-4-hydroxyphenylglycine (CHPG) Sodium Salt
This technical support center provides best practices for the long-term storage and handling of (S)-3-Chloro-4-hydroxyphenylglycine (CHPG) sodium salt to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid CHPG sodium salt?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers also suggest storage at +4°C under desiccating conditions for up to 12 months.[2] Always refer to the manufacturer's specific recommendations provided on the product data sheet.
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions of this compound fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C.[3][4] For longer-term storage (up to six months), it is advisable to store solutions at -80°C.[3]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). The sodium salt form enhances its solubility in aqueous solutions compared to the free acid form.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation in the solid form can include discoloration (e.g., yellowing or browning), clumping, or a change in texture. For solutions, precipitation upon thawing or a change in color may indicate degradation or reduced solubility. A decrease in potency, as determined by functional assays or analytical methods like HPLC, is a definitive indicator of degradation.
Q5: Is this compound sensitive to light or moisture?
A5: Yes, it is recommended to protect this compound from light and moisture. Store the solid compound in a dark, dry place. For solutions, use amber vials or wrap containers in aluminum foil. The compound is hygroscopic, so it is important to handle it in a dry environment and keep containers tightly sealed.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to a loss of potency of the this compound.
Issue 2: this compound solution appears cloudy or has precipitates.
This may be due to improper storage, contamination, or exceeding the solubility limit.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Conditions |
| Solid | Long-term | -20°C | Tightly sealed, desiccated, protected from light. |
| Short-term | 2-8°C | Tightly sealed, desiccated, protected from light. | |
| Solution | Up to 6 months | -80°C | Aliquoted, protected from light, avoid freeze-thaw. |
| Up to 1 month | -20°C | Aliquoted, protected from light, avoid freeze-thaw. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Potency Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the potency of this compound and detect potential degradation products.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of CHPG, likely around 210 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Stress: Store solid compound at 60°C for 1 week.
-
Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24-48 hours.
-
-
Analyze the stressed samples by HPLC to ensure the method can separate the intact drug from any degradation products.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the CHPG peak from degradants and matrix components.
-
Linearity: Analyze a series of standard solutions over a defined concentration range to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of CHPG spiked into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of CHPG that can be reliably detected and quantified.
-
Protocol 2: In Vitro Functional Potency Assay (IP1 Accumulation)
CHPG is an agonist for the mGluR5 receptor, which signals through the Gq pathway, leading to the production of inositol triphosphate (IP3). IP3 is rapidly metabolized to inositol monophosphate (IP1). Measuring the accumulation of IP1 is a robust method to determine the functional potency of CHPG.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human mGluR5 receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in 96-well plates and grow to confluency.
-
-
IP1 Accumulation Assay:
-
Wash the cells with assay buffer.
-
Add a stimulation buffer containing various concentrations of this compound. Include a positive control (e.g., a known mGluR5 agonist) and a negative control (vehicle).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the accumulated IP1 using a commercially available kit (e.g., HTRF-based assay).
-
-
Data Analysis:
-
Plot the IP1 signal as a function of the CHPG concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the this compound.
-
Signaling Pathways
This compound is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). Its binding initiates a cascade of intracellular signaling events.
Activation of mGluR5 by CHPG has been shown to be neuroprotective, in part through the activation of the ERK and Akt signaling pathways.
In microglia, CHPG can attenuate inflammation through a pathway involving Tumor necrosis factor-inducible gene 6 (TSG-6) and the subsequent inhibition of the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Electrophysiological Responses to CHPG Sodium Salt
Welcome to the technical support center for (R,S)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG). This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during electrophysiological experiments using this selective group I metabotropic glutamate receptor (mGluR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CHPG?
CHPG is widely recognized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1] However, it is crucial to note that several studies have demonstrated that CHPG can also activate mGluR1, another group I mGluR, with similar potency to its action on mGluR5. This dual agonism is a critical factor to consider when interpreting experimental results.
Q2: What are the expected electrophysiological responses to CHPG application?
Activation of mGluR5, and potentially mGluR1, typically leads to the activation of Gq/G11 proteins, stimulating phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can result in:
-
Increased intracellular calcium concentration ([Ca2+]i).[2]
-
Modulation of various ion channels, leading to changes in neuronal excitability.[3][4]
-
Potentiation of N-methyl-D-aspartate (NMDA) receptor currents.[1]
-
Induction of synaptic plasticity, such as long-term depression (LTD) or long-term potentiation (LTP), depending on the specific cell type and experimental conditions.
Q3: What is the recommended working concentration for CHPG sodium salt?
The effective concentration of CHPG can vary depending on the preparation and the specific research question. A common starting point is in the range of 100-500 µM. However, it is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound solutions?
This compound is soluble in water. For optimal results:
-
Prepare fresh solutions on the day of the experiment.
-
If storage is necessary, aliquot and store at -20°C for up to one month.
-
Before use, ensure the solution is completely thawed and free of any precipitate.
Troubleshooting Guide
Issue 1: Unexpected Excitatory or Inhibitory Responses
You observe a change in neuronal firing rate or synaptic transmission that contradicts your hypothesis or published literature.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Dual mGluR1 and mGluR5 Activation | CHPG activates both mGluR1 and mGluR5. These receptors can have opposing or distinct downstream effects in different neuronal populations. To dissect the contribution of each receptor, use specific antagonists: - MPEP (2-Methyl-6-(phenylethynyl)pyridine) for mGluR5. - LY367385 for mGluR1. |
| Cell-type Specific Expression of mGluRs | The expression levels of mGluR1 and mGluR5 can vary significantly between different types of neurons. Verify the known expression patterns in your region of interest from literature or through immunohistochemistry/in-situ hybridization. |
| Activation of Extrasynaptic Receptors | Bath application of CHPG can activate extrasynaptic mGluRs which may not be activated by synaptically released glutamate, potentially leading to different physiological outcomes. Consider local application methods (e.g., picospritzing) to target specific synaptic regions. |
| Interaction with Other Receptor Systems | mGluR5 activation is known to modulate the function of other receptors, including NMDA and dopamine D2 receptors. Consider potential interactions within your experimental system. |
Issue 2: High Variability or Poor Reproducibility of Responses
You are observing inconsistent responses to CHPG application across different experiments or even within the same experiment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| CHPG Solution Instability | Prepare fresh CHPG solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Drug Concentration | Ensure accurate and consistent dilution of your stock solution. Verify the calibration of your pipettes. |
| "Run-down" of the Preparation | The health of your slice or cultured cells can decline over time, leading to diminished responses. Monitor the health of your preparation throughout the experiment (e.g., by checking resting membrane potential and input resistance). |
| Desensitization of Receptors | Prolonged or repeated application of a high concentration of CHPG may lead to receptor desensitization. If possible, use the lowest effective concentration and allow for sufficient washout periods between applications. |
Issue 3: No Observable Response to CHPG
Application of CHPG at standard concentrations does not produce any discernible electrophysiological effect.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low or Absent mGluR1/5 Expression | Confirm that the cell type you are recording from expresses group I mGluRs. |
| Inactive CHPG | Test a fresh batch of this compound. Ensure proper storage conditions have been maintained. |
| Suboptimal Experimental Conditions | Verify that your recording solutions (e.g., aCSF) are correctly prepared and that other experimental parameters (temperature, pH) are within the optimal range for neuronal activity. |
| Antagonism by Other Compounds | Ensure that no other compounds in your recording solution are inadvertently antagonizing mGluR1/5. |
Data Presentation
Table 1: Summary of CHPG Effects on Neuronal Excitability
| Parameter | Observed Effect | Potential Mediating Receptor | Reference |
| Membrane Potential | Depolarization | mGluR1/5 | |
| Input Resistance | Increase | mGluR1/5 | |
| Action Potential Firing | Increased firing rate | mGluR5 | |
| Afterhyperpolarization (AHP) | Reduction | mGluR5 | |
| Afterdepolarization (ADP) | Induction | mGluR5 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol outlines the basic steps for applying CHPG in a whole-cell patch-clamp experiment.
1. Slice Preparation:
- Anesthetize the animal and perfuse transcardially with ice-cold NMDG-based cutting solution.
- Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution using a vibratome.
- Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Recording Setup:
- Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at 2-3 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
- Fill pipettes with an appropriate internal solution.
3. Obtaining a Recording:
- Approach a neuron under visual guidance and establish a gigaohm seal (>1 GΩ).
- Rupture the membrane to obtain the whole-cell configuration.
- Allow the cell to stabilize for 5-10 minutes before beginning the experiment.
4. CHPG Application:
- Record a stable baseline of the desired electrophysiological parameter (e.g., holding current, firing rate).
- Switch the perfusion to aCSF containing the desired concentration of CHPG.
- Record the cellular response for 5-15 minutes.
- To test for reversibility, wash out the CHPG by switching the perfusion back to the control aCSF.
Visualizations
Caption: Canonical signaling pathway of CHPG via mGluR1/5 activation.
Caption: A logical workflow for troubleshooting unexpected CHPG responses.
References
- 1. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of mGluR5 induces spike afterdepolarization and enhanced excitability in medium spiny neurons of the nucleus accumbens by modulating persistent Na+ currents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CHPG-Induced Effects: A Comparative Guide Using mGluR5 Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Chloro-5-hydroxyphenylglycine (CHPG) is widely utilized as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a critical player in synaptic plasticity, neuronal excitability, and various neuropathological processes. Validating that the observed in vivo and in vitro effects of CHPG are indeed mediated by mGluR5 is a crucial step in preclinical research. The use of mGluR5 knockout (KO) animal models provides the most definitive approach for this validation. This guide offers a comparative overview of experimental strategies to confirm the on-target effects of CHPG, presenting quantitative data, detailed protocols, and a comparison with alternative validation methods.
The Gold Standard: mGluR5 Knockout vs. Wild-Type Models
The fundamental principle behind using mGluR5 knockout animals is straightforward: if CHPG's effects are mediated by mGluR5, then these effects should be significantly attenuated or completely absent in animals lacking the mGluR5 receptor. Below, we compare the expected outcomes of CHPG administration in wild-type (WT) and mGluR5 KO animals across various experimental domains.
Behavioral Assays
Changes in behavior are often the ultimate readout for the physiological effects of a compound. Here, we present a comparison of CHPG's effects on locomotor activity and fear conditioning in WT and mGluR5 KO mice.
Table 1: Comparison of CHPG-Induced Behavioral Effects
| Behavioral Assay | Wild-Type (WT) Response to CHPG | mGluR5 Knockout (KO) Response to CHPG | Rationale for Validation |
| Locomotor Activity | Dose-dependent increase or decrease in locomotor activity, depending on the specific paradigm and baseline activity levels. | No significant change in locomotor activity compared to vehicle-treated KO animals. Basal hyperactivity may be observed in mGluR5 KO mice.[1][2] | Demonstrates that the motor effects of CHPG are dependent on the presence of mGluR5. |
| Fear Conditioning | Modulation of fear memory acquisition and extinction. | Impaired fear conditioning and extinction at baseline; CHPG fails to modulate fear memory.[3][4] | Confirms the role of mGluR5 in the cognitive and emotional processes affected by CHPG. |
Electrophysiological Assays
Electrophysiology allows for the direct measurement of synaptic activity and plasticity, providing insights into the mechanisms underlying CHPG's behavioral effects. Long-term potentiation (LTP), a cellular correlate of learning and memory, is a key measure.
Table 2: Comparison of CHPG-Induced Electrophysiological Effects
| Electrophysiological Assay | Wild-Type (WT) Response to CHPG | mGluR5 Knockout (KO) Response to CHPG | Rationale for Validation |
| Long-Term Potentiation (LTP) in the Hippocampus | Potentiation of N-methyl-D-aspartate (NMDA) receptor-dependent LTP.[5] | Baseline impairment in NMDA receptor-dependent LTP; CHPG fails to rescue or further modulate LTP. | Validates that CHPG's influence on synaptic plasticity is mediated through mGluR5's interaction with the NMDA receptor. |
Molecular and Cellular Assays
At the molecular level, activation of mGluR5 by CHPG triggers downstream signaling cascades. Measuring the activation of these pathways provides direct evidence of receptor engagement.
Table 3: Comparison of CHPG-Induced Molecular and Cellular Effects
| Molecular/Cellular Assay | Wild-Type (WT) Response to CHPG | mGluR5 Knockout (KO) Response to CHPG | Rationale for Validation |
| ERK1/2 Phosphorylation | Increased phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). | No significant increase in ERK1/2 phosphorylation. | Confirms that the CHPG-induced activation of this key signaling pathway is mGluR5-dependent. |
| Intracellular Calcium (Ca2+) Mobilization | Transient increase in intracellular Ca2+ concentration in neurons and astrocytes. | No significant increase in intracellular Ca2+ concentration. | Directly demonstrates the lack of Gq-coupled signaling in the absence of mGluR5. |
Experimental Workflow and Protocols
A typical workflow for validating CHPG's effects using mGluR5 knockout models is depicted below.
Caption: Experimental workflow for validating CHPG effects.
Detailed Methodologies
1. Western Blot for ERK1/2 Phosphorylation
-
Tissue Preparation: Following CHPG or vehicle administration, rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization. Quantify band intensities using densitometry software.
2. In Vitro Calcium Imaging
-
Cell Culture: Culture primary neurons or astrocytes from wild-type and mGluR5 knockout mouse embryos.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Image Acquisition: Mount the culture dish on an inverted fluorescence microscope equipped with a calcium imaging system. Acquire baseline fluorescence images.
-
CHPG Application: Perfuse the cells with a solution containing CHPG and continuously record the changes in fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the relative change in intracellular calcium concentration.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway activated by CHPG and the logical relationship for validation using knockout models.
Caption: CHPG-mGluR5 signaling pathway.
References
- 1. 003121 - mGluR5- Strain Details [jax.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 028626 - mGluR5[loxP] Strain Details [jax.org]
- 4. Conditional mGluR5 Knockout in Glutamatergic Pathways Disrupts the Development of Excitatory Synaptic Transmission onto Mouse MNTB Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
Designing appropriate negative and positive controls for CHPG sodium salt experiments
For researchers, scientists, and drug development professionals investigating the role of metabotropic glutamate receptor 5 (mGluR5), the selective agonist (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG) offers a valuable tool. However, the key to robust and interpretable experimental data lies in the meticulous design of appropriate positive and negative controls. This guide provides a comprehensive comparison of control strategies, complete with experimental protocols and data presentation formats to ensure the validity of your findings.
CHPG sodium salt is a selective agonist for the mGluR5, a G-protein coupled receptor widely expressed in the central nervous system.[1][2][3][4] Activation of mGluR5 by CHPG initiates a signaling cascade that has been implicated in a variety of physiological and pathological processes, including neuroprotection, synaptic plasticity, and pain perception. To confidently attribute observed effects to the specific action of CHPG on mGluR5, a well-controlled experimental design is paramount.
Understanding the Mechanism of Action of CHPG
CHPG activates mGluR5, which is coupled to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ and the activation of DAG lead to the activation of various downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways.
Selecting the Right Controls: A Comparative Overview
The choice of controls is critical for validating that the observed biological effects are specifically due to the activation of mGluR5 by CHPG. This section compares various positive and negative controls, providing the rationale for their use.
Positive Controls: Confirming Assay Sensitivity and Agonist-Like Effects
Positive controls are essential to verify that the experimental system is responsive and capable of detecting the expected biological effect.
| Positive Control | Mechanism of Action | Rationale for Use | Typical Concentration Range |
| DHPG ((S)-3,5-Dihydroxyphenylglycine) | A potent and widely used Group I mGluR agonist (activates both mGluR1 and mGluR5). | Confirms that the cellular machinery downstream of Group I mGluRs is functional. Useful for comparing the potency and efficacy of CHPG. | 10-100 µM |
| Quisqualate | A non-selective glutamate receptor agonist that potently activates Group I mGluRs. | Can be used as a strong positive control to elicit a maximal response from the mGluR5 signaling pathway. | 1-10 µM |
| Glutamate | The endogenous ligand for all glutamate receptors. | Used to mimic the physiological activation of mGluR5 and to establish a baseline for agonist-induced responses. | 1-100 µM |
Negative Controls: Ensuring Specificity of CHPG Action
Negative controls are crucial for demonstrating that the effects of CHPG are specifically mediated by mGluR5 and not due to off-target effects.
| Negative Control | Mechanism of Action | Rationale for Use | Typical Concentration Range |
| MPEP (2-Methyl-6-(phenylethynyl)pyridine) | A highly selective, non-competitive antagonist of mGluR5. | Blocks the action of CHPG at mGluR5, demonstrating that the observed effects are receptor-dependent. | 1-10 µM |
| MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) | Another potent and selective non-competitive mGluR5 antagonist. | Similar to MPEP, used to confirm mGluR5-specific effects of CHPG. | 1-10 µM |
| Vehicle Control | The solvent used to dissolve CHPG and other compounds (e.g., saline, DMSO). | Accounts for any potential effects of the solvent on the experimental system. | N/A |
| Inactive Enantiomer (if available) | A stereoisomer of CHPG that does not activate mGluR5. | Provides a stringent control for the specific molecular interaction of CHPG with its target. | Same as CHPG |
| Downstream Pathway Inhibitors | |||
| U0126 or PD98059 | Inhibitors of MEK1/2, upstream kinases of ERK1/2. | Used to confirm that the effects of CHPG are mediated through the ERK pathway. | 10-20 µM |
| LY294002 | An inhibitor of phosphoinositide 3-kinase (PI3K), an upstream activator of Akt. | Used to verify the involvement of the PI3K/Akt pathway in CHPG-mediated effects. | 10-20 µM |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are example protocols for key experiments used to assess CHPG activity.
Measurement of Intracellular Calcium Mobilization
This assay directly measures a key downstream event of mGluR5 activation.
Protocol:
-
Cell Culture: Plate cells expressing mGluR5 (e.g., HEK293-mGluR5 or primary neurons) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound, positive controls (DHPG, Quisqualate), and negative controls (MPEP, MTEP).
-
Assay Procedure:
-
Acquire a baseline fluorescence reading using a fluorescence plate reader.
-
For antagonist experiments, pre-incubate the cells with the negative control (e.g., MPEP) for 15-30 minutes.
-
Add CHPG or the positive control to the wells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline for each well. Normalize the data to the maximal response induced by a saturating concentration of a potent agonist.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of a direct second messenger of mGluR5 activation.
Protocol:
-
Cell Culture and Labeling: Culture mGluR5-expressing cells and label them with [³H]-myo-inositol overnight.
-
Compound Treatment:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
For antagonist experiments, add the negative control (e.g., MTEP) during the pre-incubation step.
-
Add CHPG or positive controls and incubate for a defined period (e.g., 30-60 minutes).
-
-
IP Extraction: Lyse the cells and separate the total inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the response to a maximal agonist concentration.
Western Blotting for Phosphorylated ERK (p-ERK) and Akt (p-Akt)
This technique assesses the activation of downstream signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture mGluR5-expressing cells to near confluence.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal levels of phosphorylated proteins.
-
Compound Incubation:
-
For inhibitor experiments, pre-treat cells with a pathway inhibitor (e.g., U0126 or LY294002) for 30-60 minutes.
-
Treat the cells with CHPG, positive controls, or negative controls for a specified time (e.g., 5-30 minutes).
-
-
Protein Extraction and Quantification: Lyse the cells, extract the total protein, and determine the protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt), as well as total ERK and total Akt for normalization.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Data Presentation
Clear and concise data presentation is crucial for comparing the performance of CHPG with its controls.
Table 1: Comparison of Agonist Potency (EC50) in a Calcium Mobilization Assay
| Compound | EC50 (µM) ± SEM | Maximal Response (% of DHPG) ± SEM |
| This compound | Insert Value | Insert Value |
| DHPG | Insert Value | 100 |
| Quisqualate | Insert Value | Insert Value |
Table 2: Effect of Antagonists on CHPG-Induced IP Accumulation
| Treatment | IP Accumulation (% of Basal) ± SEM |
| Vehicle | 100 ± Insert Value |
| CHPG (10 µM) | Insert Value |
| CHPG (10 µM) + MPEP (1 µM) | Insert Value |
| CHPG (10 µM) + MTEP (1 µM) | Insert Value |
Table 3: Quantification of p-ERK/Total ERK Ratio by Western Blot
| Treatment | p-ERK/Total ERK Ratio (Fold Change from Vehicle) ± SEM |
| Vehicle | 1.0 ± Insert Value |
| CHPG (10 µM) | Insert Value |
| CHPG (10 µM) + U0126 (10 µM) | Insert Value |
| DHPG (50 µM) | Insert Value |
Visualizing the Experimental Logic
Diagrams can effectively illustrate the signaling pathways and experimental workflows.
Caption: CHPG signaling pathway via mGluR5 activation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
